N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-26-15-8-4-7-14(11-15)23-19(25)18-16(9-10-27-18)22-20(23)28-12-17(24)21-13-5-2-3-6-13/h4,7-8,11,13H,2-3,5-6,9-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHXBCXJKQDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the thienopyrimidine core through a substitution reaction.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through another substitution reaction, often using cyclopentylamine as a reagent.
Formation of the Sulfanylacetamide Moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or thienopyrimidine moieties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Scientific Research Applications
Basic Information
- Molecular Formula : C25H21N3O3S2
- Molecular Weight : 475.58 g/mol
- CAS Number : 877655-45-3
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a cyclopentyl group and a methoxyphenyl moiety enhances its lipophilicity and may contribute to improved bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as an anticancer agent.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. This mechanism aligns with the behavior of other thieno[3,2-d]pyrimidine derivatives known for their anticancer properties.
-
Case Studies :
- A study published in Cancer Research demonstrated that compounds similar to this compound effectively inhibited growth in various cancer cell lines including A431 (vulvar epidermal carcinoma) and HepG2 (liver cancer) cells .
- Another research project identified a novel anticancer compound through screening drug libraries that included thieno[3,2-d]pyrimidine derivatives, showcasing their potential in targeting multicellular spheroids which mimic tumor environments .
Antimicrobial Properties
Beyond its anticancer applications, this compound has shown promise as an antimicrobial agent.
- In Vitro Studies : Research has indicated that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of various bacterial strains. The sulfanyl group may enhance the interaction with microbial targets.
- Clinical Relevance : The increasing resistance of pathogens to conventional antibiotics necessitates the exploration of novel compounds such as this compound for potential therapeutic use.
Summary of Findings
| Application Area | Findings |
|---|---|
| Anticancer | Inhibits growth in cancer cell lines (A431, HepG2) through kinase inhibition. |
| Antimicrobial | Potential activity against resistant bacterial strains; further studies needed for clinical relevance. |
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Thienopyrimidine vs. Benzothieno-Triazolo-Pyrimidine
- Compound 10a (): Core: Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. Substituents: Phenyl or substituted phenyl groups on the acetamide. Yields for this class range from 68–74% .
Cyclopenta-Fused Thienopyrimidine
- Compound in : Core: Cyclopenta[4,5]thieno[3,2-d]pyrimidine. Substituents: 4-Chlorophenyl on the thienopyrimidine and 2-isopropylphenyl on the acetamide. Key Difference: The cyclopenta fusion increases ring rigidity, while the chloro group enhances electron-withdrawing effects compared to methoxy .
Substituent Effects
Acetamide Modifications
- N-Cyclopentyl vs. N-Aryl: The target compound’s cyclopentyl group (logP ~3.5 estimated) likely increases lipophilicity compared to N-phenyl (e.g., Compound 10a, logP ~2.8) or N-isopropylphenyl () .
Thienopyrimidine Substituents
Physicochemical and Spectral Data
Biological Activity
N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activity and potential therapeutic applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological significance in various medicinal contexts.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3S2 |
| Molecular Weight | 429.6 g/mol |
| IUPAC Name | N-cyclopentyl-2-[3-(3-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| InChI | InChI=1S/C21H23N3O3S2/c1-27... |
| InChI Key | HWYIMIJSTKFMNR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity.
- Receptor Modulation : The compound may interact with various receptors, altering cellular signaling pathways.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of cell proliferation and migration.
Case Studies and Research Findings
- Anticancer Activity : A study published in Heliyon identified a novel anticancer compound through screening drug libraries on multicellular spheroids. Although not exclusively focused on this compound, it highlighted the importance of thienopyrimidine derivatives in cancer therapy .
- Pyrimidine Synthesis Pathway : Research indicates that compounds with pyrimidine structures can significantly impact cellular metabolism and viral replication. Targeting the pyrimidine biosynthesis pathway has been explored as a potential strategy for antiviral drug development .
- Synthesis and Evaluation : The synthesis of similar thienopyrimidine compounds has been documented to exhibit notable biological activities, including anti-plasmodial effects and inhibition of cell growth in various cancer cell lines .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Potential to inhibit tumor growth in vitro.
- Antiviral Properties : Inhibition of viral replication pathways.
Q & A
Q. Q1. What are the established synthetic routes for N-cyclopentyl-2-{[3-(3-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:
Thienopyrimidinone Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one scaffold .
Sulfanyl-Acetamide Functionalization : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution or Mitsunobu reactions, using reagents like 2-mercaptoacetic acid derivatives in the presence of coupling agents (e.g., DCC or EDCI) .
Cyclopentyl Group Incorporation : Alkylation or amidation reactions with cyclopentylamine under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
Key Validation : Purity is confirmed via HPLC (>95%) and structural integrity via H/C NMR (e.g., δ ~12.50 ppm for NH protons, δ ~4.12 ppm for SCH groups) .
Q. Q2. How is the compound structurally characterized in academic research?
Methodological Answer: Structural characterization employs:
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) with SHELX software for refinement. Key parameters include monoclinic space groups (e.g., P2/c), unit cell dimensions (a = 18.220 Å, b = 8.118 Å), and hydrogen-bonded networks stabilizing the folded conformation .
- Spectroscopic Techniques :
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Solubility Issues : Poor aqueous solubility may skew IC values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .
- Structural Analogues : Compare with derivatives (e.g., N-(3-chlorophenyl) variants) to isolate substituent effects. Database surveys (e.g., Cambridge Structural Database) reveal activity trends linked to dihedral angles (e.g., 42.25° vs. 67.84° in analogues) .
Q. Q4. What strategies optimize the reaction yield for introducing the sulfanyl-acetamide group?
Methodological Answer: Optimization involves:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 2-mercaptoacetic acid to thienopyrimidinone to minimize byproducts .
- Catalysis : Employ Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Temperature Control : Conduct reactions at 60–80°C in anhydrous DMF to balance reactivity and decomposition .
Case Study : A 53% yield improvement was achieved using microwave-assisted synthesis (100 W, 15 min) vs. traditional reflux .
Q. Q5. How do crystallographic studies inform SAR (Structure-Activity Relationship) analysis?
Methodological Answer: Crystal structures reveal:
- Conformational Flexibility : Intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize bioactive conformations, critical for target binding (e.g., kinase inhibition) .
- Packing Interactions : π-Stacking of methoxyphenyl groups (3.5 Å spacing) enhances membrane permeability, as shown in analogues with logP values ~2.8 .
Table 1 : Key Crystallographic Parameters for Analogues
| Parameter | Compound I (N-4-chlorophenyl) | Compound II (N-3-chlorophenyl) |
|---|---|---|
| Space Group | P2/c | P2/c |
| Unit Cell Volume (ų) | 2748.9 | 2748.9 |
| Dihedral Angle (°) | 42.25 | 59.70 |
Q. Q6. What advanced computational methods predict the compound’s metabolic stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict susceptibility to oxidative metabolism (e.g., CYP3A4-mediated demethylation) .
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 isoforms (e.g., RMSD <2.0 Å indicates stable interactions) .
- In Silico Metabolite Prediction : Tools like MetaSite identify labile sites (e.g., methoxy groups as primary targets) .
Q. Q7. How are conflicting spectral data (e.g., NMR shifts) reconciled during characterization?
Methodological Answer:
- Decoupling Experiments : Differentiate overlapping signals (e.g., cyclopentyl CH vs. thieno CH) using 2D NMR (COSY, HSQC) .
- Isotopic Labeling : N-labeled analogues clarify NH proton assignments in crowded regions (δ ~10–12 ppm) .
- Crystallographic Cross-Validation : Overlay NMR-derived structures with X-ray coordinates (RMSD <0.5 Å) to resolve ambiguities .
Data Contradiction Analysis
Q. Q8. How to address discrepancies in reported biological activity between in vitro and in vivo studies?
Methodological Answer: Discrepancies may stem from:
- Pharmacokinetic Factors : Poor oral bioavailability (e.g., logD ~1.5) limits in vivo efficacy. Use prodrug strategies (e.g., esterification of acetamide) to enhance absorption .
- Metabolic Instability : Rapid glucuronidation detected via LC-MS/MS (t <1 hr in liver microsomes). Introduce electron-withdrawing groups (e.g., F or CF) to block metabolic hotspots .
- Target Offsetting : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) or CRISPR knockouts to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
